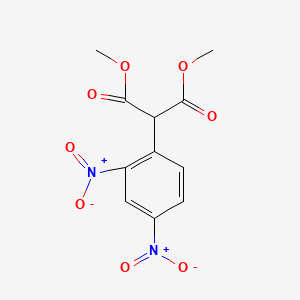

Dimethyl 2-(2,4-dinitrophenyl)malonate

Descripción

Contextualization within Advanced Malonate Chemistry

Malonic acid esters, such as dimethyl malonate, are foundational reagents in organic synthesis, primarily due to the acidity of the α-carbon (the carbon adjacent to both carbonyl groups). wikipedia.org This acidity allows for easy deprotonation by a base to form a stabilized carbanion, which is a potent nucleophile. This reactivity is the cornerstone of several name reactions and synthetic strategies.

The Malonic Ester Synthesis is a classic method for preparing substituted acetic acids. The process involves the alkylation of the malonate enolate followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating. wikipedia.orgmasterorganicchemistry.com This sequence effectively allows the malonic ester to function as a -CH2COOH synthon. wikipedia.org

Beyond this traditional role, malonates are extensively used in a variety of advanced synthetic transformations:

Michael Addition: As soft nucleophiles, malonate enolates readily participate in Michael or 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. dtic.mil This reaction is a powerful tool for carbon-carbon bond formation. researchgate.net

Knoevenagel Condensation: Malonates react with aldehydes and ketones in the Knoevenagel condensation to form alkylidene or arylidene malonates, which are themselves versatile synthetic intermediates.

Cyclocondensation Reactions: Malonic acid derivatives are key building blocks for the synthesis of a wide array of heterocyclic compounds. They can react with dinucleophiles like urea (B33335) or amidines to form six-membered rings, such as barbituric acids. nih.govmdpi.com

Palladium-Catalyzed Reactions: Modern organometallic chemistry has further expanded the utility of malonates. For instance, palladium-catalyzed reactions of allylic esters of malonates can generate palladium enolates, which can then undergo various transformations like reductive elimination or aldol (B89426) condensation. nih.gov

The substitution of a hydrogen on the α-carbon of dimethyl malonate with a 2,4-dinitrophenyl group, as in Dimethyl 2-(2,4-dinitrophenyl)malonate, modifies this reactivity profile, making the compound a substrate for studying nucleophilic substitution reactions and other advanced transformations.

Table 1: Key Synthetic Reactions Involving Malonate Esters

| Reaction Name | Description | General Application |

|---|---|---|

| Malonic Ester Synthesis | Alkylation of a malonate enolate, followed by hydrolysis and decarboxylation. wikipedia.org | Synthesis of substituted acetic acids. wikipedia.org |

| Michael Addition | Conjugate 1,4-addition of a malonate enolate to an α,β-unsaturated carbonyl compound. dtic.mil | Carbon-carbon bond formation. researchgate.net |

| Knoevenagel Condensation | Condensation reaction between an active methylene (B1212753) compound (like malonate) and a carbonyl compound. | Synthesis of substituted alkenes. |

| Cyclocondensation | Reaction with dinucleophiles to form heterocyclic rings. nih.gov | Synthesis of barbiturates and other heterocycles. nih.govmdpi.com |

Significance of the 2,4-Dinitrophenyl Moiety in Organic Transformation Studies

The 2,4-dinitrophenyl (DNP) group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the molecule to which it is attached. Its importance in organic chemistry stems from several key roles:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The primary significance of the DNP group is its ability to activate an aromatic ring for SNAr reactions. The two strongly electron-withdrawing nitro groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the attack of a nucleophile and the displacement of a leaving group from the aromatic ring. semanticscholar.orgresearchgate.net

Excellent Leaving Group: In many reactions, the 2,4-dinitrophenoxide ion is an excellent leaving group. Its stability is derived from the delocalization of the negative charge across the aromatic ring and the two nitro groups. semanticscholar.org Studies on the hydrazinolysis of various 2,4-dinitrobenzene derivatives have shown that the departure of the leaving group can be the rate-determining step in the SNAr mechanism. researchgate.netccsenet.orgsemanticscholar.org

Derivatizing Agent: The reactivity of the DNP moiety is famously exploited in 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reagent reacts with aldehydes and ketones to form brightly colored yellow, orange, or red 2,4-dinitrophenylhydrazone precipitates. askfilo.compearson.com This classic qualitative test is highly specific for aldehydes and ketones, as the reaction does not occur with other carbonyl-containing functional groups like carboxylic acids or esters. askfilo.comontosight.ai The formation of these crystalline derivatives also provides a method for the characterization of carbonyl compounds. researchgate.net

Acyl Transfer Studies: The DNP group is also used as a leaving group in studies of acyl transfer reactions. For example, the reactions of 2,4-dinitrophenyl furoates have been investigated to understand whether the mechanism is stepwise or concerted, with the DNP group facilitating the nucleophilic attack at the acyl carbon. mdpi.com

In Dimethyl 2-(2,4-dinitrophenyl)malonate, the DNP group is attached to the central carbon of the malonate. This structure is primarily designed for studying nucleophilic substitution reactions where the malonate itself might act as a leaving group or where the DNP moiety influences the reactivity of the adjacent ester groups.

Historical Trajectory and Foundational Contributions to Malonate-Nitroarene Chemistry

The history of malonate-nitroarene chemistry is a story of the convergence of two distinct but important branches of organic chemistry.

The journey began in the mid-19th century. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org Shortly after, in the 1860s, methods for its synthesis from chloroacetic acid were developed, establishing its place as a readily accessible chemical. wikipedia.org This availability spurred the development of its synthetic applications, leading to the malonic ester synthesis, a cornerstone of organic chemistry for creating carbon-carbon bonds. wikipedia.org

Separately, the field of aromatic nitro compounds gained prominence in the latter half of the 19th century, driven by the burgeoning synthetic dye industry. The nitration of aromatic compounds became a fundamental industrial process. numberanalytics.com The strong electronic effects of the nitro group were recognized early on, particularly its ability to activate aromatic rings toward nucleophilic attack.

The deliberate combination of these two fields—the nucleophilic potential of malonates and the electrophilic, activating nature of nitroarenes—represents a more modern development, largely from the 20th century. Early work likely focused on simple condensation and substitution reactions. For example, the Michael reaction, a versatile method for carbon-carbon bond formation, was explored for reacting carbanions like those from malonates with nitroalkenes. dtic.mil

The synthesis of compounds where a nitroaromatic group is directly attached to the α-carbon of a malonate, such as Dimethyl 2-(2,4-dinitrophenyl)malonate, is a specific advancement aimed at mechanistic studies. These molecules are designed probes to investigate reaction pathways, transition states, and the effects of leaving groups in nucleophilic substitution reactions. semanticscholar.orgresearchgate.net The foundational work on SNAr mechanisms provided the theoretical framework to understand and predict the behavior of such compounds, cementing the importance of combining malonate and nitroarene functionalities in physical organic chemistry.

Overview of Research Trajectories in Related Chemical Disciplines

The chemistry of malonates and nitroaromatic compounds, including specialized molecules like Dimethyl 2-(2,4-dinitrophenyl)malonate, continues to influence several areas of chemical research. The unique reactivity offered by these structures provides tools and building blocks for various applications.

Pharmaceutical and Agrochemical Synthesis: Aromatic nitro compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.comorgchemres.org The ability to functionalize molecules using nitration and subsequent transformations is a key strategy. Malonates are also vital, for instance, in the synthesis of barbiturates, a class of sedative drugs. wikipedia.org The combination of these functionalities allows for the construction of complex molecular scaffolds with potential biological activity.

Heterocyclic Chemistry: Malonates are versatile precursors for synthesizing a wide range of heterocyclic compounds. nih.gov By reacting malonates with various dinucleophiles, chemists can construct rings that form the core of many biologically active molecules. The incorporation of a nitroaryl moiety can be used to modulate the electronic properties and reactivity of the resulting heterocyclic system.

Development of Novel Synthetic Methods: Research continues to focus on developing new ways to form carbon-nitrogen and carbon-carbon bonds, which are central to organic synthesis. orgchemres.org Compounds that combine the malonate and nitroarene motifs serve as platforms for discovering and optimizing new reactions, including those that are more efficient and environmentally friendly ("green chemistry"). semanticscholar.org

Materials Science: Nitro-substituted compounds are often high-energy materials. The reactivity of nitro- and fluoronitro-substituted malonates makes them valuable intermediates for the synthesis of polymers used in propellants and explosives. dtic.mil

Table 2: Physicochemical Properties of Dimethyl Malonate

| Property | Value |

|---|---|

| Chemical Formula | C₅H₈O₄ |

| Molar Mass | 132.115 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 1.154 g/cm³ wikipedia.org |

| Melting Point | -62 °C wikipedia.org |

| Boiling Point | 180 to 181 °C wikipedia.org |

| CAS Number | 108-59-8 spectrabase.com |

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl 2-(2,4-dinitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O8/c1-20-10(14)9(11(15)21-2)7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXRBRLHPIEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for Dimethyl 2 2,4 Dinitrophenyl Malonate

Regiospecific Alkylation Strategies of Malonate Esters

The alkylation of dimethyl malonate at the α-carbon (the carbon adjacent to both carbonyl groups) is a cornerstone of its chemistry. The formation of Dimethyl 2-(2,4-dinitrophenyl)malonate is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, which falls under the broader category of C-alkylation.

Base-Mediated C-Alkylation Protocols (e.g., Potassium Carbonate, Cesium Carbonate, Sodium Ethoxide)

The initial and crucial step in the alkylation of dimethyl malonate is the deprotonation of the α-carbon to form a resonance-stabilized enolate. organicchemistrytutor.commasterorganicchemistry.comlibretexts.orgwikipedia.orgyoutube.com The acidity of these protons (pKa ≈ 13) allows for the use of a variety of bases. masterorganicchemistry.com The choice of base can influence reaction efficiency, yield, and substrate compatibility.

Sodium Ethoxide (NaOEt): A classic and strong base commonly used in malonic ester synthesis. wikipedia.orgyoutube.com It effectively generates the malonate enolate, which can then act as a potent nucleophile. wikipedia.org To prevent transesterification, the alkoxide base should match the alcohol component of the ester (e.g., sodium ethoxide with diethyl malonate, sodium methoxide (B1231860) with dimethyl malonate). wikipedia.org

Potassium Carbonate (K₂CO₃): A milder and more versatile base, often used in polar aprotic solvents like Dimethylformamide (DMF). It is effective in promoting C-alkylation and is particularly useful in SNAr reactions.

Cesium Carbonate (Cs₂CO₃): This base has shown excellent efficacy in promoting the alkylation of active methylene (B1212753) compounds. It is known for its high solubility in organic solvents and for facilitating reactions that may be sluggish with other bases.

These bases mediate the formation of the key enolate intermediate, which is poised to react with a suitable electrophile.

Comparison of Bases in Malonate Alkylation| Base | Typical Strength | Common Solvents | Key Characteristics & Remarks |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Strong | Ethanol (B145695) | Classic base for malonic ester synthesis; must match ester to avoid transesterification. wikipedia.org |

| Potassium Carbonate (K₂CO₃) | Moderate | DMF, Acetonitrile (B52724) | Heterogeneous base, effective and economical for SNAr reactions. |

| Cesium Carbonate (Cs₂CO₃) | Moderate | DMF, DMSO | High solubility and reactivity; often provides higher yields in difficult alkylations. |

Nucleophilic Aromatic Substitution (SNAr) with Activated Nitroarenes

The most direct and widely employed method for synthesizing Dimethyl 2-(2,4-dinitrophenyl)malonate is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of the dimethyl malonate enolate on an aromatic ring that is highly activated by electron-withdrawing groups.

The 2,4-dinitrophenyl group is an excellent electrophile for SNAr reactions. The two nitro groups strongly withdraw electron density from the aromatic ring, particularly at the positions ortho and para to them, making the carbon atom attached to the leaving group highly susceptible to nucleophilic attack. A common substrate for this reaction is 2,4-dinitrochlorobenzene. The reaction proceeds via an addition-elimination mechanism, involving the formation of a stable Meisenheimer complex intermediate.

A typical procedure involves reacting dimethyl malonate with an activated 2,4-dinitrophenyl derivative (e.g., 2,4-dinitrobenzene sulfonic acid or 2,4-dinitrochlorobenzene) in a polar aprotic solvent like DMSO or DMF, using a base such as cesium carbonate or potassium carbonate.

Utilization of Specific Electrophiles (e.g., Alkyl Halides, Allyl Halides)

While the primary electrophile for the synthesis of the title compound is an activated nitroarene, the broader context of malonic ester synthesis heavily relies on alkyl and allyl halides. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org The enolate generated from dimethyl malonate readily participates in SN2 reactions with these electrophiles. masterorganicchemistry.com This versatility allows for the introduction of one or two alkyl or allyl groups at the α-carbon. organicchemistrytutor.commasterorganicchemistry.com This foundational reactivity underscores the nucleophilic character of the malonate enolate, which is harnessed in the SNAr reaction with the more complex dinitrophenyl electrophile. Furthermore, Dimethyl 2-(2,4-dinitrophenyl)malonate itself can be further alkylated using these electrophiles by repeating the deprotonation and alkylation sequence.

Aromatic Functionalization via Nitration and Condensation Reactions

Alternative strategies for synthesizing Dimethyl 2-(2,4-dinitrophenyl)malonate involve creating the dinitrophenyl moiety on a pre-existing molecule through nitration or building the structure through condensation reactions.

Direct Introduction of the Dinitrophenyl Group through Nitration

A theoretical approach to the synthesis involves starting with dimethyl 2-phenylmalonate and introducing the two nitro groups via electrophilic aromatic substitution. This would require a nitration reaction, typically using a mixture of nitric acid and sulfuric acid.

However, this route presents significant chemical challenges. The malonate group is an ortho, para-director, but it is also deactivating. More importantly, the reaction conditions required for dinitration are harsh and could lead to hydrolysis of the ester groups or other side reactions. Achieving the specific 2,4-dinitro substitution pattern selectively would be difficult. While nitration is a fundamental process in aromatic chemistry, its application for the direct synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate from a phenylmalonate precursor is not a commonly documented or synthetically viable method. A patent exists for the nitration of dialkyl malonates themselves to produce dialkyl mononitromalonates, but this involves substitution at the central carbon, not an attached aromatic ring. google.com

Condensation Reactions Involving Dinitrobenzaldehyde Derivatives

A plausible alternative synthetic route is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or ketone. google.compatsnap.com In this context, dimethyl malonate can be condensed with 2,4-dinitrobenzaldehyde. organicchemistrytutor.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt. google.compatsnap.com

The initial product of this condensation is a dinitrophenylidene malonate, an α,β-unsaturated compound. Subsequent reduction of the carbon-carbon double bond would be necessary to yield the final target compound, Dimethyl 2-(2,4-dinitrophenyl)malonate. This multi-step approach, while less direct than the SNAr method, represents a viable synthetic strategy based on fundamental organic reactions.

Summary of Synthetic Strategies| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| SNAr Reaction | Nucleophilic attack of malonate enolate on an activated nitroarene (e.g., 2,4-dinitrochlorobenzene). | Direct, efficient, high-yielding, and the most common method. | Requires a highly activated aromatic substrate with a good leaving group. |

| Direct Nitration | Electrophilic nitration of a dimethyl phenylmalonate precursor. | Conceptually simple. | Not synthetically viable; harsh conditions, poor selectivity, and potential for side reactions. |

| Knoevenagel Condensation | Base-catalyzed reaction of dimethyl malonate with 2,4-dinitrobenzaldehyde, followed by reduction. | Utilizes common and well-established reactions. | Indirect, multi-step process requiring a final reduction step. |

Dimethyl Malonate as a C1-Synthon in Aromatic Functionalization

Dimethyl malonate serves as a versatile C1-synthon, a single-carbon building block, for the functionalization of aromatic systems. In the synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate, it participates in a nucleophilic aromatic substitution (SNAr) reaction. The reaction is initiated by the deprotonation of the α-carbon of dimethyl malonate using a suitable base, which generates a stabilized carbanion (enolate). This enolate is a potent nucleophile.

The target aromatic ring, substituted with two electron-withdrawing nitro groups, is highly electron-deficient. This electronic characteristic makes it susceptible to nucleophilic attack. The dimethyl malonate enolate attacks the carbon atom bearing a leaving group (typically a halogen, such as in 2,4-dinitrochlorobenzene), leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group re-establishes the aromaticity of the ring, yielding the final product, Dimethyl 2-(2,4-dinitrophenyl)malonate. This process effectively attaches the dicarbonyl-substituted carbon atom of the malonate directly to the aromatic ring. This strategy is a cornerstone of the malonic ester synthesis, which allows for the creation of complex carboxylic acids and other derivatives.

Multicomponent Reaction (MCR) Paradigms in Target Compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient synthetic paradigm. While a specific MCR for the direct synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate is not prominently documented, the principles of MCRs can be applied to conceptualize streamlined synthetic routes. Malonates and their derivatives are frequent participants in MCRs, often providing the central carbon scaffold.

For instance, a hypothetical one-pot synthesis could involve the reaction of a 2,4-dinitrophenyl precursor, such as 2,4-dinitrobenzaldehyde, with dimethyl malonate and another component in the presence of a catalyst. Such reactions are prized for their atom economy, reduced waste generation, and operational simplicity by avoiding the isolation of intermediates. The development of an MCR pathway for Dimethyl 2-(2,4-dinitrophenyl)malonate would offer a significant improvement over traditional stepwise methods, aligning with the principles of green chemistry.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The successful synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate hinges on the careful control of various reaction parameters to maximize product yield and minimize the formation of impurities.

The choice of solvent is critical in SNAr reactions involving malonate esters. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, enhancing its reactivity. Furthermore, they help stabilize the charged Meisenheimer complex intermediate. Solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are particularly effective for these reasons. Other solvents like Dichloroethane and Toluene may also be employed, with the optimal choice depending on the specific base and reaction temperature.

| Solvent | Type | Key Characteristics and Impact on Reaction | Typical Application Example |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Excellent at stabilizing the Meisenheimer complex; promotes high reaction rates. | Synthesis of aryl malonates under reflux. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Highly polar, effectively solvates cations and accelerates SNAr reactions. Often allows for lower reaction temperatures. | Synthesis of substituted malonates at room temperature. |

| Dichloroethane | Nonpolar Aprotic | Less effective at stabilizing charged intermediates compared to polar aprotic solvents. May require higher temperatures or stronger bases. | Used in some multicomponent reactions. |

| Toluene | Nonpolar Aprotic | Often used for reactions requiring azeotropic removal of water or at higher temperatures. Less ideal for SNAr reactions. | Employed in Michael additions of malonates. |

Reaction temperature and duration are interdependent parameters that must be optimized to achieve a balance between reaction rate and product stability. Higher temperatures generally accelerate the reaction but can also lead to the decomposition of the starting materials or the desired product, as well as promote side reactions. For the synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate, conditions can range from room temperature for extended periods to moderate heating (e.g., 60-80°C) for shorter durations to drive the reaction to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal endpoint and prevent the formation of degradation products.

| Temperature Profile | Typical Duration | Anticipated Outcome | Considerations |

|---|---|---|---|

| Room Temperature (20-25°C) | 8-24 hours | Higher selectivity, minimized side reactions. | The reaction may be slow and may not proceed to completion. |

| Moderate Heat (50-80°C) | 2-6 hours | Increased reaction rate, good balance of yield and purity. | Optimal for many SNAr reactions to ensure completion without significant degradation. |

| High Heat (Reflux) | 1-5 hours | Fastest reaction rate. | Increased risk of side reactions, such as decarboxylation or solvent decomposition. |

A primary side reaction in syntheses involving malonic esters is decarboxylation, which is the loss of a carboxyl group as carbon dioxide. This typically occurs under harsh conditions, particularly upon heating in the presence of acid or base after the ester groups have been hydrolyzed to carboxylic acids. The strong electron-withdrawing nature of the 2,4-dinitrophenyl group makes the resulting malonic acid derivative particularly prone to decarboxylation.

To minimize this undesired reaction, several strategies can be employed:

Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions prevents the hydrolysis of the ester groups, which is the necessary first step for decarboxylation.

Controlled Temperature: Avoiding excessive heat during the reaction and workup is crucial, as decarboxylation is thermally promoted.

Non-hydrolytic Workup: The reaction mixture should be processed using non-aqueous or carefully controlled pH conditions to prevent ester cleavage.

Choice of Base: Using a non-nucleophilic base for the initial deprotonation can help avoid side reactions at the ester carbonyl groups.

Advanced Purification and Isolation Techniques for Research Applications

Obtaining Dimethyl 2-(2,4-dinitrophenyl)malonate in high purity is essential for its use in further research applications. A multi-step purification protocol is often necessary to remove unreacted starting materials, the base, and any side products.

Commonly employed techniques include:

Aqueous Workup: After the reaction is complete, a carefully executed aqueous wash can remove water-soluble impurities.

Solvent Extraction: The product is extracted from the aqueous layer into an appropriate organic solvent.

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Recrystallization: This is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Column Chromatography: For separating compounds with similar polarities, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, allowing for the separation of the desired product from impurities. Specialized techniques, such as using a molecularly imprinted adsorption column, can also be employed for highly specific separations.

| Technique | Purpose | Description |

|---|---|---|

| Filtration | Removal of solid impurities/byproducts. | Passing the reaction mixture or solution through a filter medium to separate solid particles from the liquid. |

| Rotary Evaporation | Bulk solvent removal. | Efficient removal of solvent from a solution under reduced pressure, leaving behind the non-volatile product. |

| Recrystallization | High-purity isolation of solid products. | Dissolving the crude solid in a hot solvent and allowing it to cool, forming pure crystals. |

| Column Chromatography | Separation of complex mixtures. | Separating components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase flows through it. |

| Reduced Pressure Distillation | Purification of high-boiling point liquids. | Distillation at a pressure below atmospheric pressure, allowing liquids to boil at lower temperatures to prevent decomposition. |

Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity of Dimethyl 2 2,4 Dinitrophenyl Malonate

Mechanistic Pathways of Malonate-Derived Reactivity

The reactivity originating from the malonate portion of the molecule is centered on the α-carbon, which is positioned between two carbonyl groups and adjacent to the dinitrophenyl ring.

Dynamics of Enolate Formation and Subsequent Carbon-Carbon Bond Coupling

The hydrogen atom on the α-carbon of dimethyl 2-(2,4-dinitrophenyl)malonate is significantly acidic. This acidity is a result of its position between two electron-withdrawing ester groups and, notably, the powerful inductive and resonance effects of the 2,4-dinitrophenyl ring. In the presence of a suitable base, such as a sodium alkoxide, this proton is readily abstracted to form a resonance-stabilized enolate ion. masterorganicchemistry.commlsu.ac.in The negative charge of the resulting carbanion is delocalized over the two adjacent carbonyl groups, enhancing its stability. mlsu.ac.in

This enolate is a potent nucleophile and can participate in carbon-carbon bond formation via nucleophilic substitution reactions, most commonly with alkyl halides. libretexts.org The reaction proceeds through a standard SN2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.orgopenochem.org This alkylation step is a cornerstone of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides and being less effective with sterically hindered secondary or tertiary halides. libretexts.org

Interactive Table: Alkylation of Dimethyl 2-(2,4-dinitrophenyl)malonate

| Step | Description | Mechanism | Key Intermediates |

| 1. Enolate Formation | Deprotonation of the α-carbon using a base (e.g., NaOCH₃). | Acid-Base Reaction | Resonance-stabilized enolate ion. |

| 2. C-C Bond Coupling | The enolate acts as a nucleophile, attacking an alkyl halide (R-X). | SN2 Reaction | Transition state involving the enolate and alkyl halide. |

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Dinitrophenyl Systems

The 2,4-dinitrophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resist attack by nucleophiles, but the presence of strong electron-withdrawing groups, such as the two nitro groups on the ring, activates them for such reactions. wikipedia.orgallbestessays.commasterorganicchemistry.com The formation of the title compound itself often proceeds via an SNAr reaction, for instance, between a 1-halo-2,4-dinitrobenzene and the enolate of dimethyl malonate. cdnsciencepub.com

The SNAr mechanism is a two-step addition-elimination process: allbestessays.comscribd.com

Addition of the Nucleophile: The nucleophile (e.g., the malonate enolate) attacks the carbon atom bearing the leaving group (such as a halide). This step is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. allbestessays.comsemanticscholar.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. allbestessays.comlibretexts.org

The stability of the Meisenheimer complex is critical to the feasibility of the SNAr reaction. The nitro groups at the ortho and para positions relative to the site of attack play a crucial role in stabilizing the negative charge of the intermediate through resonance delocalization. wikipedia.orgdokumen.pub This stabilization lowers the activation energy of the first step, facilitating the reaction. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactivity of the Dinitrophenyl Moiety

In stark contrast to its high reactivity towards nucleophiles, the dinitrophenyl moiety in dimethyl 2-(2,4-dinitrophenyl)malonate is strongly deactivated towards electrophilic aromatic substitution (SEAr). The two nitro groups are powerful electron-withdrawing substituents that pull electron density from the benzene (B151609) ring. allbestessays.comdokumen.pub This reduction in electron density makes the ring much less attractive to electrophiles. ncert.nic.in

While electrophilic attack is highly unfavorable, if it were to occur under forcing conditions, the nitro groups would act as meta-directors. allbestessays.comncert.nic.in However, for practical purposes, the dinitrophenyl ring in this compound is considered inert to common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation.

Comprehensive Analysis of Functional Group Interconversions

The ester functional groups of dimethyl 2-(2,4-dinitrophenyl)malonate are key sites for chemical transformations.

Ester Hydrolysis and Transesterification Mechanisms

The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acid functionalities under either acidic or basic conditions. masterorganicchemistry.com

Base-catalyzed hydrolysis (saponification): This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, followed by the elimination of a methoxide (B1231860) ion to form a carboxylate salt, which is then protonated in an acidic workup.

Acid-catalyzed hydrolysis: This mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a water molecule.

Following hydrolysis, the resulting 2-(2,4-dinitrophenyl)malonic acid is highly prone to decarboxylation upon heating. wikipedia.org This is a common feature of malonic acids, where one of the carboxylic acid groups is readily lost as carbon dioxide, yielding a substituted acetic acid. Studies on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that vigorous hydrolysis can directly lead to the decarboxylated product, 2-(perfluorophenyl)acetic acid. beilstein-journals.org A similar outcome is expected for the dinitrophenyl derivative.

Transesterification can also occur, where one alcohol group in an ester is replaced by another. This reaction is typically catalyzed by an acid or a base. For instance, reacting dimethyl 2-(2,4-dinitrophenyl)malonate with ethanol (B145695) in the presence of an acid or ethoxide catalyst would lead to the formation of the corresponding diethyl ester. This process is an equilibrium reaction, and it is often driven to completion by using a large excess of the new alcohol. wikipedia.org

Selective Oxidation Reactions (e.g., Allyl Group Transformations)

The dimethyl 2-(2,4-dinitrophenyl)malonate molecule contains functional groups (nitro, ester) that are generally stable under specific oxidative conditions. This stability allows for the selective oxidation of other functional groups that may have been introduced into the molecule, for example, via the alkylation of the α-carbon (as described in section 3.1.1).

For instance, if an allyl group were attached to the α-carbon, its double bond could undergo various selective oxidation reactions. Mild oxidizing agents can be employed to transform the allyl group without affecting the dinitrophenyl or ester moieties. Research has shown that functional groups such as nitro and ester are tolerated in selective oxidations using reagents like manganese dioxide (MnO₂). nih.gov

Interactive Table: Potential Selective Oxidations of an Allyl-Substituted Derivative

| Reaction Type | Reagent Example | Product Functional Group | Notes |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Epoxide | Forms a three-membered cyclic ether. |

| Dihydroxylation | Osmium tetroxide (OsO₄), followed by NaHSO₃ | Diol (vicinal) | Adds two hydroxyl groups across the double bond. |

| Oxidative Cleavage | Ozone (O₃), followed by a reductive workup (e.g., Zn/H₂O) | Aldehydes/Ketones | Cleaves the C=C bond to form carbonyl compounds. |

These transformations highlight the utility of dimethyl 2-(2,4-dinitrophenyl)malonate as a scaffold, where the core structure is robust enough to allow for a wide range of subsequent chemical modifications on appended side chains. researchgate.netorganic-chemistry.orgharvard.edu

Controlled Reduction of Nitro Groups to Corresponding Amines

The reduction of the two nitro groups on the aromatic ring of Dimethyl 2-(2,4-dinitrophenyl)malonate to their corresponding amines is a critical transformation that opens pathways to a variety of heterocyclic compounds and other complex molecules. The presence of two nitro groups, however, presents a challenge in achieving selective reduction. The reactivity of each nitro group is influenced by its position relative to the bulky dimethyl malonate substituent and the other nitro group.

The selective reduction of one nitro group over the other is often desirable. In related dinitroaryl compounds, selective reduction can be achieved by carefully choosing reagents and reaction conditions. For instance, in 2,4-dinitrophenol, the ortho nitro group is preferentially reduced, a phenomenon attributed to the inductive electron-withdrawing effect of the nearby hydroxyl group, which enhances the electrophilicity of the ortho nitro group. researchgate.net A similar regioselectivity can be anticipated for Dimethyl 2-(2,4-dinitrophenyl)malonate, where the electron-withdrawing nature and steric bulk of the malonate group at C1 would likely influence the reactivity of the C2 (ortho) versus the C4 (para) nitro group.

Commonly employed methods for nitro group reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. The choice of catalyst, solvent, pressure, and temperature can be tuned to favor the mono-reduction product. Chemical reducing agents also offer a high degree of selectivity.

Table 1: Reagents for Controlled Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Selectivity |

|---|---|---|

| H₂, Pd/C | Low pressure, room temp. | Can be tuned for mono- or di-reduction |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Often selective for one nitro group |

| Tin(II) Chloride (SnCl₂) | Acidic media (e.g., HCl) | Effective for converting nitro to amine |

The stepwise reduction would first yield Dimethyl 2-(2-amino-4-nitrophenyl)malonate or Dimethyl 2-(4-amino-2-nitrophenyl)malonate, followed by the formation of Dimethyl 2-(2,4-diaminophenyl)malonate upon complete reduction. The resulting amino groups can then be utilized in subsequent synthetic steps, such as diazotization or condensation reactions.

Mechanistic Insights into Decarboxylation Processes

The malonate ester functionality in Dimethyl 2-(2,4-dinitrophenyl)malonate can undergo decarboxylation, typically after hydrolysis of the diester to the corresponding malonic acid. The decarboxylation of malonic acids and their derivatives, particularly β-keto acids, is a well-established reaction that proceeds upon heating. masterorganicchemistry.com The mechanism involves the formation of a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable final product. masterorganicchemistry.comyoutube.com

For Dimethyl 2-(2,4-dinitrophenyl)malonate, the process would be initiated by hydrolysis to 2-(2,4-dinitrophenyl)malonic acid. Upon heating, this diacid would readily lose one molecule of CO₂, passing through a cyclic transition state to yield an enol, which then tautomerizes to 2-(2,4-dinitrophenyl)acetic acid.

Recent advances have explored alternative decarboxylation methods, such as organic photoredox catalysis. This approach has been successfully applied to the direct double decarboxylation of malonic acid derivatives. nih.govacs.orgresearchgate.net The mechanism involves a photocatalyst, such as an acridinium (B8443388) salt, which, upon excitation by visible light, oxidizes the carboxylate. nih.govresearchgate.net This generates a radical intermediate that subsequently loses CO₂. The resulting radical is then reduced and protonated to afford the final product. Kinetic analyses of these photoredox reactions show first-order kinetics with respect to the carboxylate, with the oxidation of the carboxylate being the likely turnover-limiting step. acs.orgresearchgate.net Aryl malonic acid derivatives have been observed to be particularly good substrates for this transformation. nih.gov

Steric and Electronic Influences on Molecular Reactivity and Regioselectivity

The reactivity of Dimethyl 2-(2,4-dinitrophenyl)malonate is profoundly governed by the steric and electronic properties of its constituent functional groups.

Electron-Withdrawing Effects of Nitro Groups on Aromatic Reactivity

The two nitro groups on the phenyl ring are powerful electron-withdrawing groups. Their presence significantly reduces the electron density of the aromatic ring, which has two major consequences for its reactivity.

Firstly, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The electron-poor nature of the ring repels incoming electrophiles, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult.

Secondly, and more importantly, the ring is highly activated for nucleophilic aromatic substitution (SNAr). byjus.comlibretexts.org The nitro groups, positioned ortho and para to the carbon atom bearing the malonate group, can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgsemanticscholar.orgpearson.com This stabilization lowers the activation energy for nucleophilic attack, making the displacement of a suitable leaving group from the ring feasible. While the malonate group itself is not a typical leaving group, substitution can occur at other positions if a leaving group (like a halogen) is present. The ortho and para positions relative to the nitro groups are the most activated sites for nucleophilic attack. byjus.comquizlet.com

Impact of Steric Congestion on Reaction Efficiencies

Steric hindrance plays a crucial role in moderating the reactivity of the molecule. The dimethyl malonate group is sterically demanding, as is the nitro group at the C2 (ortho) position. This steric congestion can hinder the approach of nucleophiles or other reactants to the aromatic ring and to the ester carbonyls.

In SNAr reactions, for example, bulky nucleophiles may experience significant steric repulsion from the ortho-nitro group and the adjacent malonate substituent, leading to a decrease in reaction rates compared to less hindered substrates. rsc.orgnumberanalytics.com Similarly, the efficiency of reactions involving the ester groups, such as hydrolysis or transesterification, can also be reduced by the steric bulk of the ortho-nitro group, which may partially shield the carbonyl carbons from attack. This steric factor can sometimes be exploited to achieve regioselectivity in reactions where multiple sites are electronically active.

Cycloaddition Reactions and Formation of Complex Ring Systems

While Dimethyl 2-(2,4-dinitrophenyl)malonate itself is not a typical substrate for cycloaddition reactions, it can be converted into derivatives that readily participate in such transformations, providing a powerful tool for the synthesis of complex ring systems. A key strategy involves transforming the malonate moiety into an alkene, which can then act as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions. wikipedia.orgorganic-chemistry.org

For instance, after hydrolysis and decarboxylation to form 2-(2,4-dinitrophenyl)acetic acid, further transformations could lead to the formation of 2,4-dinitrostyrene. The alkene in this styrene (B11656) derivative is highly electron-deficient due to the strong electron-withdrawing effect of the dinitrophenyl group. This makes it an excellent dienophile for normal-demand Diels-Alder reactions with electron-rich dienes. organic-chemistry.orgmasterorganicchemistry.com The reaction would proceed via a concerted mechanism, forming a new six-membered ring with a high degree of stereochemical control. wikipedia.orgyoutube.com

Table 2: Predicted Reactivity in Diels-Alder Reactions

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Expected Product |

|---|---|---|

| 1,3-Butadiene | 2,4-Dinitrostyrene | 4-(2,4-dinitrophenyl)cyclohexene |

Furthermore, visible-light-mediated organophotocatalytic [2+2] cycloadditions of electron-deficient styrenes have been developed, offering a pathway to substituted cyclobutane (B1203170) rings. nih.gov Derivatives of Dimethyl 2-(2,4-dinitrophenyl)malonate could potentially undergo such reactions, expanding the synthetic utility of this scaffold. Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, could also be envisioned with appropriate derivatives, leading to the formation of complex heterocyclic systems. organic-chemistry.orgresearchgate.net

Applications of Dimethyl 2 2,4 Dinitrophenyl Malonate in Contemporary Organic Synthesis

Role as a Key Synthetic Intermediate and Versatile Building Block

Dimethyl 2-(2,4-dinitrophenyl)malonate serves as a pivotal building block in organic synthesis, primarily due to the unique reactivity conferred by its functional groups. nbinno.com The core of its utility lies in the active methylene (B1212753) group, which is rendered highly acidic by the adjacent ester groups and the dinitrophenyl ring. This allows for easy formation of a carbanion under basic conditions, which can then act as a potent nucleophile in a variety of crucial bond-forming reactions, including alkylations, acylations, and Michael additions. nbinno.com

This compound is a valuable intermediate for introducing carbon substituents with diverse functional groups onto aromatic nitro compounds. researchgate.net The 2,4-dinitrophenyl group itself makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common method for its own synthesis from a halogenated dinitrobenzene derivative and dimethyl malonate. Once incorporated, the malonate moiety can be further manipulated. For example, the ester groups can be hydrolyzed and subsequently decarboxylated, a classic strategy in malonic ester synthesis to produce substituted carboxylic acids. This versatility establishes the compound as an important intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and materials for chemistry applications. researchgate.net

Synthesis of Architecturally Complex Molecules and Advanced Functional Materials

The distinct reactivity of dimethyl 2-(2,4-dinitrophenyl)malonate makes it an excellent precursor for architecturally complex molecules. Its ability to participate in cycloaddition reactions, for instance, opens pathways to bicyclic structures. The fundamental reactions enabled by its active methylene group are instrumental in building diverse molecular scaffolds that are foundational to pharmaceuticals and agrochemicals.

Furthermore, the broader class of dimethyl malonate-based compounds bearing different aromatic substituents has been explored for its potential in creating advanced functional materials. researchgate.net Research into organic conjugated molecules incorporating the dimethyl malonate unit has demonstrated their utility as excellent optical functional materials, particularly for anti-blue light applications. researchgate.net These studies highlight the potential for derivatives of dimethyl 2-(2,4-dinitrophenyl)malonate to be employed in the development of novel materials with specific photophysical and photochemical properties. researchgate.net

Construction of Stereochemically Defined Quaternary Carbon Centers

A significant challenge in organic synthesis is the construction of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms—especially with stereochemical control. Dimethyl 2-(2,4-dinitrophenyl)malonate and related structures have emerged as valuable tools in this pursuit. Research has demonstrated that the alkylation of nitro-diesters, such as those derived from dimethyl malonate and fluoronitrobenzene, can be a key step in novel synthetic routes. researchgate.net This methodology provides a new avenue for creating heavily crowded all-carbon quaternary centers, a structural motif found in many biologically active natural products. researchgate.net While not always directly involving the 2,4-dinitrophenyl derivative, related copper-catalyzed three-component cross-coupling reactions of terminal alkynes, α-diazo esters, and alkyl halides represent a highly efficient method for constructing these complex centers. nih.gov

Development of Advanced Regioselective Functionalization Methodologies

Dimethyl 2-(2,4-dinitrophenyl)malonate is intrinsically linked to regioselective functionalization. Its synthesis is often achieved through a highly regioselective nucleophilic aromatic substitution of a malonate diester anion onto a 2-halonitroarene. google.comgoogle.com This process selectively targets the position activated by the nitro groups.

Beyond its formation, the compound is a substrate in advanced regioselective methods. For example, methodologies involving metal-catalyzed C(sp²)−H insertions of malonate metal carbenes have been developed for the late-stage functionalization of complex molecules like azahelicenes. nih.gov By carefully selecting the catalyst, specific C-H bonds can be targeted for functionalization, allowing for the step-by-step, chemo- and regioselective introduction of malonate groups. nih.gov This highlights the potential of the malonate moiety, central to dimethyl 2-(2,4-dinitrophenyl)malonate, in sophisticated and precise molecular editing.

Utility in the Synthesis of Diverse Heterocyclic Frameworks (e.g., Oxindoles, Chromeno[2,3-b]pyridines, Pyrazoles)

One of the most powerful applications of dimethyl 2-(2,4-dinitrophenyl)malonate is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.

Oxindoles: The synthesis of oxindoles, a privileged scaffold in medicinal chemistry, can be achieved using 2-nitrophenylmalonate diesters. The process typically begins with the reaction of a 2-halonitrobenzene with a malonate diester anion to form the 2-nitroarylmalonate diester. google.comgoogle.com This intermediate is then converted to the oxindole (B195798) through reduction of the nitro group followed by in situ cyclization, hydrolysis, and decarboxylation. google.com This route provides a general method for preparing oxindoles with controlled regiochemistry on the aromatic ring. google.com

Chromeno[2,3-b]pyridines: This compound is a key reactant in the multicomponent synthesis of complex heterocyclic systems like chromeno[2,3-b]pyridines. mdpi.comsemanticscholar.org In a notable example, the transformation of salicylaldehyde, malononitrile (B47326) dimer, and dimethyl malonate in dimethyl sulfoxide (B87167) (DMSO) at room temperature yields dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate in good yield. mdpi.com This multicomponent reaction is highly efficient, forming four new bonds in a single step, and provides access to previously inaccessible heterocyclic frameworks. mdpi.commdpi.com

Table 1: Multicomponent Synthesis of a Chromeno[2,3-b]pyridine Derivative

| Reactants | Solvent | Product | Yield | Reference |

| Salicylaldehyde, Malononitrile dimer, Dimethyl malonate | DMSO | Dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate | Good | mdpi.com |

Pyrazoles: Pyrazoles are another important class of heterocycles whose synthesis can involve malonate derivatives. The Knorr pyrazole (B372694) synthesis and related methods often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. hilarispublisher.com The 2,4-dinitrophenyl group can be incorporated by using a dinitrophenylhydrazine or by starting with a dinitrophenyl-substituted dicarbonyl compound. For instance, various 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have been synthesized and evaluated for their biological activities, demonstrating a direct synthetic link. nih.gov

Contributions to Catalysis Research and Ligand Design

The contributions of dimethyl 2-(2,4-dinitrophenyl)malonate to catalysis research are multifaceted, spanning its use as a substrate in catalytic reactions and as a precursor to ligand synthesis. The compound's reactivity makes it an ideal substrate for testing and optimizing new catalytic methods, such as iridium-catalyzed reactions.

Furthermore, its role in synthesizing heterocyclic frameworks like pyrazoles is directly relevant to ligand design. Pyrazole and triazole rings are common structural motifs in ligands used in coordination chemistry, particularly in the development of pincer ligands for reduction catalysis. By providing a synthetic route to functionalized pyrazoles, dimethyl 2-(2,4-dinitrophenyl)malonate contributes indirectly to the development of new catalysts with tailored steric and electronic properties. nih.gov The development of selective catalytic reactions, such as the Rhodium-catalyzed C-H functionalization involving malonate carbenes, also relies on the interplay between the metal center and its coordinating ligands, an area to which malonate chemistry is closely linked. nih.gov

Computational and Theoretical Chemistry Investigations of Dimethyl 2 2,4 Dinitrophenyl Malonate

Density Functional Theory (DFT) for Molecular Structure and Electronic Structure Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries and electronic structures. researchgate.net For Dimethyl 2-(2,4-dinitrophenyl)malonate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can be used to determine its optimized three-dimensional structure. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformational preferences.

Theoretical calculations for related compounds, such as dimethyl malonate, have been performed at various levels of theory, including DFT(B3LYP)/6-311++G**, to predict stable conformers and their relative energies. researchgate.net Similar approaches for Dimethyl 2-(2,4-dinitrophenyl)malonate would elucidate the spatial arrangement of the dinitrophenyl ring relative to the malonate moiety, which is fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. mdpi.com

For Dimethyl 2-(2,4-dinitrophenyl)malonate, the HOMO is expected to be localized on the malonate portion, which is relatively electron-rich. In contrast, the LUMO is anticipated to be centered on the 2,4-dinitrophenyl ring, which is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. researchgate.net This distribution indicates that the molecule would likely act as an electrophile at the aromatic ring and potentially as a nucleophile at the malonate carbon after deprotonation. The analysis of the Molecular Electrostatic Potential (MEP) surface would further complement this, visually identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. dntb.gov.ua

Table 1: Illustrative Frontier Orbital Energies for Dimethyl 2-(2,4-dinitrophenyl)malonate The following data is representative of typical DFT calculation outputs and is for illustrative purposes.

| Parameter | Energy (eV) | Likely Localization |

|---|---|---|

| HOMO | -7.52 | Malonate Moiety |

| LUMO | -3.45 | 2,4-Dinitrophenyl Ring |

| HOMO-LUMO Gap (ΔE) | 4.07 | N/A |

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions by evaluating the energies of potential intermediates and transition states for different reaction pathways. researchgate.net For Dimethyl 2-(2,4-dinitrophenyl)malonate, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient aromatic ring.

The 2,4-dinitrophenyl group strongly activates the ring towards such attacks. Computational modeling can determine the most likely site of attack by a nucleophile (e.g., at the carbon bearing a nitro group or other positions). By calculating the activation energy barriers for each possible pathway, the kinetically favored product can be identified. The pathway with the lowest activation energy corresponds to the most probable reaction route, thus predicting the regioselectivity.

Quantum Chemical Studies on Reaction Mechanisms and Transition State Theory

Quantum chemical methods are essential for elucidating detailed reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. Transition State Theory (TST) then uses the properties of the transition state to calculate reaction rates.

For reactions involving Dimethyl 2-(2,4-dinitrophenyl)malonate, such as its synthesis or subsequent transformations, quantum chemical calculations can validate proposed mechanisms. mdpi.com For example, in a multicomponent reaction leading to a more complex heterocyclic system, DFT can be used to model each step: the initial Michael addition, subsequent cyclizations, and isomerizations. mdpi.com Locating the transition state for each elementary step and calculating the corresponding energy barrier provides a comprehensive understanding of the reaction kinetics and mechanism.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Forces

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. scholaris.ca MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and intermolecular interactions evolve. mdpi.com

For Dimethyl 2-(2,4-dinitrophenyl)malonate, MD simulations could be employed to study its behavior in different environments, such as in various solvents or in the solid state. These simulations can provide insights into:

Conformational Dynamics: How the dihedral angles between the aromatic ring and the malonate group fluctuate over time.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as π-π stacking between the dinitrophenyl rings of adjacent molecules or hydrogen bonding with solvent molecules. rutgers.edu

Solvation Structure: The arrangement of solvent molecules around the solute, forming a solvation shell.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com

Theoretical Modeling of Solvent Effects on Reaction Pathways

The solvent can have a profound impact on reaction rates and mechanisms. Theoretical models are used to incorporate the effects of the solvent into quantum chemical calculations. researchgate.net The most common approaches are implicit and explicit solvent models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a specific dielectric constant. dntb.gov.ua This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure, geometry, and the energetics of a reaction.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in directing a reaction pathway.

For reactions of Dimethyl 2-(2,4-dinitrophenyl)malonate, modeling solvent effects is critical for obtaining results that are comparable to experimental observations. For instance, the stability of charged intermediates in an SNAr reaction would be significantly different in a polar versus a nonpolar solvent, and these effects can be effectively modeled using computational methods.

Advanced Analytical Techniques for Comprehensive Elucidation and Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Dimethyl 2-(2,4-dinitrophenyl)malonate provides a distinct fingerprint of its hydrogen atoms. The spectrum is characterized by signals corresponding to the methoxy (B1213986) protons, the single methine proton, and the three aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent ester and dinitrophenyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. The spectrum for this compound clearly shows signals for the methoxy carbons, the methine carbon, the two ester carbonyl carbons, and the distinct carbons of the dinitrophenyl ring. The downfield shifts of the aromatic carbons are characteristic of a ring system substituted with strongly electron-withdrawing nitro groups.

Interactive Data Table: NMR Spectral Data

| ¹H NMR Data | ||||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.84 | d | 1H | 2.6 | Ar-H |

| 8.52 | dd | 1H | 8.8, 2.6 | Ar-H |

| 7.91 | d | 1H | 8.8 | Ar-H |

| 5.43 | s | 1H | - | Malonate CH |

| 3.82 | s | 6H | - | 2 x OCH₃ |

| ¹³C NMR Data | ||||

| Chemical Shift (δ) ppm | Assignment | |||

| 164.5 | C=O | |||

| 148.1 | Ar-C | |||

| 140.1 | Ar-C | |||

| 130.4 | Ar-CH | |||

| 127.8 | Ar-CH | |||

| 121.3 | Ar-CH | |||

| 53.8 | OCH₃ | |||

| 51.2 | Malonate CH |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For Dimethyl 2-(2,4-dinitrophenyl)malonate (C₁₁H₁₀N₂O₈), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. This technique helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, fragmentation analysis within the mass spectrometer provides valuable structural information. Under ionization, the molecule can break apart into smaller, characteristic fragment ions, offering clues about the connectivity of its constituent parts.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂O₈ |

| Calculated Monoisotopic Mass | 314.0437 u |

| Observed Mass (example) | 314.0435 u |

| Ionization Mode | ESI- / ESI+ |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency.

The IR spectrum of Dimethyl 2-(2,4-dinitrophenyl)malonate displays several key absorption bands that confirm its structure. Strong absorptions corresponding to the carbonyl (C=O) stretch of the ester groups are prominent. Additionally, characteristic intense peaks confirm the presence of the nitro (NO₂) groups, and other bands indicate the C-O bonds of the esters and the aromatic ring structure.

Interactive Data Table: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1530 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1350 | Symmetric NO₂ Stretch | Nitro Group |

| ~1250 | C-O Stretch | Ester |

| ~3100 | C-H Stretch | Aromatic |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For Dimethyl 2-(2,4-dinitrophenyl)malonate, this analysis would confirm the relative orientations of the malonate and dinitrophenyl moieties and provide insight into intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction or to quickly check the purity of a sample. A spot of the compound on a silica (B1680970) plate will travel a certain distance relative to the solvent front, a value known as the retention factor (Rf). The presence of a single spot indicates a likely pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique used to separate, identify, and quantify each component in a mixture. For Dimethyl 2-(2,4-dinitrophenyl)malonate, an HPLC analysis would produce a chromatogram where a pure sample yields a single, sharp peak at a specific retention time. The area under this peak is proportional to the concentration of the compound, allowing for highly accurate purity determination (e.g., >99%).

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. The presence of chromophores—parts of a molecule that absorb light—gives rise to a characteristic spectrum. The 2,4-dinitrophenyl group in the molecule is a strong chromophore due to its extended system of conjugated π-electrons and nitro groups. The UV-Vis spectrum would be expected to show intense absorption bands corresponding to π→π* and n→π* electronic transitions within this aromatic system. Analysis of the absorption maxima (λmax) can provide insights into the extent of electronic conjugation within the molecule.

Green Chemistry Principles and Sustainable Practices in Synthesis of Dimethyl 2 2,4 Dinitrophenyl Malonate

Design for Enhanced Atom Economy and Step Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. scranton.edukccollege.ac.inrsc.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste. langholmandcanonbieschools.dumgal.sch.uk

The common synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with dimethyl malonate in the presence of a base. The theoretical atom economy for this substitution reaction can be calculated as follows:

Reaction: C₆H₃ClN₂O₄ + C₅H₈O₄ → C₁₁H₁₀N₂O₈ + HCl

The calculation demonstrates that even under ideal stoichiometric conditions, a portion of the reactant mass is converted into a byproduct (in this case, modeled as HCl, which would be neutralized by the base to form a salt), thus lowering the atom economy from the theoretical maximum of 100%.

Interactive Data Table: Atom Economy Calculation

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | Reactant |

| Dimethyl malonate | C₅H₈O₄ | 132.12 | Reactant |

| Total Reactant Mass | 334.67 | ||

| Dimethyl 2-(2,4-dinitrophenyl)malonate | C₁₁H₁₀N₂O₈ | 298.21 | Desired Product |

| Hydrogen Chloride (byproduct) | HCl | 36.46 | Byproduct |

| Atom Economy (%) | 89.1% | (MW of Product / Total MW of Reactants) * 100 |

Selection of Environmentally Benign Solvent Systems

Solvents often constitute the largest mass component of a reaction mixture and are a primary source of waste and environmental concern. nih.gov Traditional SNAr reactions frequently employ polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN), which have associated toxicity and disposal issues. unimi.itacsgcipr.org Greener alternatives are actively being sought to replace these hazardous solvents. nih.gov

For the synthesis of aryl malonates, exploring alternative solvent systems is crucial. Research has highlighted several greener options:

PEG-400 (Polyethylene glycol): A non-toxic, biodegradable, and non-volatile solvent that has been used successfully for SNAr reactions, sometimes enabling completion in minutes. nih.gov

Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ is a promising substitute for DMF and NMP. unimi.itresearchgate.net It is biodegradable and has a better safety profile, although its stability in the presence of strong bases requires careful consideration of reaction times. unimi.itresearchgate.net

Water: When possible, water is an ideal green solvent. The use of additives like hydroxypropyl methylcellulose (B11928114) (HPMC) can enable SNAr reactions to proceed under mild, aqueous conditions. rsc.org

The selection of a solvent should be guided by its efficiency, safety profile, environmental impact, and recyclability.

Interactive Data Table: Comparison of Solvents for SNAr Reactions

| Solvent | Type | Source | Key Advantages | Potential Issues |

|---|---|---|---|---|

| DMF | Polar Aprotic | Petroleum | High solvency, well-established | Reprotoxic, high boiling point |

| DMSO | Polar Aprotic | Petroleum | High solvency, accelerates SNAr | Difficult to remove, byproduct issues |

| Dichloromethane | Chlorinated | Petroleum | Good solvent, easy to remove | Carcinogen, environmental hazard |

| PEG-400 | Neoteric | Petroleum/Bio-waste | Non-toxic, biodegradable, efficient nih.gov | High viscosity, water-soluble |

| Cyrene™ | Bio-based | Renewable (Cellulose) | Biodegradable, non-toxic unimi.itresearchgate.net | Can polymerize with base unimi.itresearchgate.net |

| Water with HPMC | Aqueous | Natural | Safest solvent, sustainable rsc.org | Substrate solubility may be limited rsc.org |

Development of Catalyst-Free or Mildly Catalyzed Reaction Protocols

The SNAr synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate requires a base to deprotonate the dimethyl malonate, forming the active nucleophile. Traditionally, strong, stoichiometric bases like sodium hydride (NaH) are used, which pose significant safety risks and generate stoichiometric salt waste.

A greener approach focuses on using milder bases or developing catalytic systems. acs.orgorganic-chemistry.orgnih.gov

Mild Inorganic Bases: Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective and safer than hydrides.

Copper-Catalyzed Systems: Research has shown that copper(I) iodide (CuI), in combination with ligands such as 2-phenylphenol (B1666276) or 2-picolinic acid, can effectively catalyze the arylation of malonates under mild conditions, even at room temperature. acs.orgorganic-chemistry.orgnih.gov These methods expand the substrate scope and avoid the need for highly activated aryl halides.

Catalyst-Free Protocols: For highly activated substrates like 1-chloro-2,4-dinitrobenzene, the reaction can sometimes proceed without a catalyst, relying only on a base and thermal energy. datapdf.com Optimizing conditions to enable a catalyst-free pathway at lower temperatures would be a significant green advancement. Directed SNAr reactions have also been developed that proceed at room temperature without strong electron-withdrawing groups, though these often require specific directing groups on the substrate. rsc.org

Adopting protocols that operate at lower temperatures and with catalytic rather than stoichiometric reagents reduces energy consumption and minimizes waste. researchgate.net

Strategies for Minimizing Waste Generation

Waste minimization is a critical goal of green chemistry and is intrinsically linked to atom economy, solvent choice, and reaction efficiency. google.com In the synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate, waste is generated from several sources:

Byproducts: The displaced halide and the neutralized base form a salt (e.g., NaCl), which must be separated and disposed of.

Solvents: Solvents used for the reaction and subsequent purification (e.g., column chromatography) contribute significantly to the waste stream.

Unreacted Starting Materials: Inefficient reactions with low yields result in waste from unconsumed reactants. scranton.edu

Strategies to mitigate waste include:

Optimizing Reaction Conditions: Maximizing the reaction yield reduces the amount of unreacted starting materials and byproducts per unit of product.

Solvent Reduction and Recycling: Choosing solvents that can be easily recovered and reused, or implementing solvent-free reaction conditions, drastically cuts down on waste.

Avoiding Stoichiometric Reagents: Using catalytic systems instead of stoichiometric reagents (e.g., catalytic base or copper catalyst instead of a full equivalent of a strong base) reduces inorganic salt waste. acs.orgorganic-chemistry.org

Streamlining Purification: Developing processes that yield a product pure enough to be isolated by simple precipitation and washing, rather than requiring resource-intensive chromatography, is highly desirable. researchgate.net

Adoption of Multicomponent Reactions (MCRs) as Sustainable Synthetic Tools

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are inherently green and sustainable. semanticscholar.org They exhibit high atom, step, and pot economies, reducing the need for multiple reaction steps, intermediate purifications, solvent usage, and energy consumption. semanticscholar.org

While a direct MCR for Dimethyl 2-(2,4-dinitrophenyl)malonate is not standard, dimethyl malonate is a versatile building block frequently used in MCRs to construct complex molecular architectures. semanticscholar.orgresearchgate.net For example, MCRs involving salicylaldehydes, dimethyl malonate, and various nitrogen sources have been developed to efficiently synthesize complex heterocyclic systems in a single step. semanticscholar.org These transformations highlight the potential for designing novel, convergent synthetic routes.